molecular formula C24H21N3O3S B2444371 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea CAS No. 361480-46-8

1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea

Cat. No. B2444371
CAS RN: 361480-46-8
M. Wt: 431.51
InChI Key: CWOHJFBYCARWDV-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea” is a complex organic molecule that contains several functional groups, including an ethoxy group, a phenoxy group, a thiazole ring, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, could impart unique chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the urea group might participate in condensation reactions, while the ethoxy and phenoxy groups could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonism

The compound 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, a derivative closely related to 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea, was identified as a hit in screening for neuropeptide Y5 (NPY5) receptor antagonism. This class of compounds demonstrated potency with IC(50)s less than 0.1 nM at the NPY5 receptor, indicating potential applications in modulation of this receptor pathway (Fotsch et al., 2001).

Enzyme Inhibition and Anticancer Activity

Derivatives of urea, including those structurally similar to the specified compound, have been synthesized and assessed for enzyme inhibition and anticancer activities. For instance, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed in vitro anticancer activity with an IC50 value of 78.28±1.2 μM (Mustafa et al., 2014).

Quantum Chemical and Spectroscopic Studies

Quantum chemical, spectroscopic, and X-ray diffraction studies have been conducted on derivatives similar to the specified compound, providing insights into molecular geometry, vibrational frequencies, and chemical shift values. These studies are crucial for understanding the electronic and structural properties of such compounds, which may be relevant in various scientific applications (Saraçoǧlu & Cukurovalı, 2013).

Anti-Inflammatory Activity

A series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas, similar in structure to the compound , were synthesized and screened for anti-inflammatory activity. Selected compounds from this series demonstrated significant potency, underscoring the potential of related compounds in anti-inflammatory research (Fatima et al., 2014).

p38α MAPK Inhibition

Derivatives of the specified compound have been designed as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK). These compounds, acting as potent type III inhibitors, have shown effectiveness in inhibiting p38α-mediated phosphorylation in cell studies, suggesting their potential in targeted therapies (Getlik et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its chemical reactivity, potential biological activity, or its physical properties .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-2-29-19-14-10-18(11-15-19)25-23(28)27-24-26-22(16-31-24)17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOHJFBYCARWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea

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